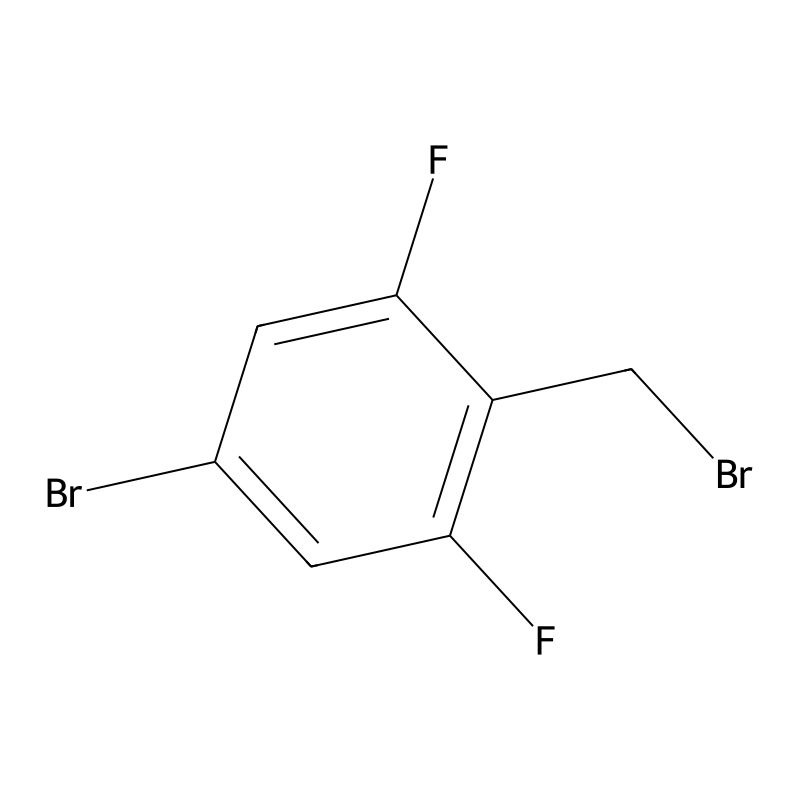

5-Bromo-2-(bromomethyl)-1,3-difluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications

Based on the structure of the molecule, some potential areas of scientific research for 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene could include:

- Organic synthesis: The molecule's reactive bromine groups and fluorine atoms suggest potential use as a building block in the synthesis of more complex organic molecules.

- Material science: The presence of both halogens and aromatic rings could make this compound interesting for exploring its potential applications in materials science, such as the development of novel flame retardants or polymers.

- Medicinal chemistry: The combination of aromatic and halogen functionalities could be of interest for researchers exploring new drug candidates, although further investigation would be needed to determine its specific biological activity.

Finding More Information

Researchers interested in learning more about 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene may find relevant information by searching scientific databases like:

5-Bromo-2-(bromomethyl)-1,3-difluorobenzene is an organobromine compound with the molecular formula C7H4Br2F2. It features a benzene ring substituted with two bromine atoms and two fluorine atoms, specifically located at the 1, 3, and 5 positions. This compound has a molar mass of 285.91 g/mol and a density of 1.991 g/cm³. Its boiling point is approximately 244 °C, and it is classified as a lachrymator, indicating that it can cause tearing upon exposure .

There is no current information available on the mechanism of action of 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene in any biological system.

Synthesis of 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene can be achieved through several methods:

- Bromination Reaction: A common method involves starting with 5-Bromo-2-hydroxymethyl-1,3-difluorobenzene and treating it with hydrogen bromide in acetic acid at room temperature. This reaction facilitates the formation of the bromomethyl group.

- Electrophilic Aromatic Substitution: Another approach could involve introducing bromine and fluorine substituents onto a benzene ring using appropriate electrophilic agents under controlled conditions to ensure selectivity at desired positions .

5-Bromo-2-(bromomethyl)-1,3-difluorobenzene finds potential applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds or pharmaceuticals.

- Material Science: Its unique properties make it suitable for developing specialized materials or coatings.

- Research: Used as a reagent in organic synthesis for studying reaction mechanisms involving halogenated compounds .

Several compounds share structural similarities with 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Bromomethyl)-1,3-difluorobenzene | C7H5BrF2 | Lacks an additional bromine atom compared to target compound |

| 4-Bromo-2,6-difluorotoluene | C7H4BrF2 | Different substitution pattern on the benzene ring |

| 1-Bromo-3-(bromomethyl)-2-fluorobenzene | C7H5BrF | Contains only one fluorine atom |

The synthesis of 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene can be accomplished through several strategic approaches, each presenting distinct advantages depending on specific synthetic requirements. These methods generally involve either direct bromination of appropriate difluorobenzene precursors or various bromomethylation strategies applied to pre-functionalized aromatic systems.

Bromomethylation Strategies in Aromatic Systems

Bromomethylation reactions—the introduction of a -CH₂Br group into an aromatic system—represent the most common approach to synthesizing 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene. These methodologies have evolved significantly, addressing earlier challenges related to reaction efficiency and safety concerns associated with toxic intermediates.

Paraformaldehyde/HBr-Mediated Bromomethylation Mechanisms

The paraformaldehyde/HBr approach represents one of the most efficient methods for introducing bromomethyl groups into aromatic systems. This process typically proceeds through a two-stage mechanism that has been extensively investigated and optimized.

In the first stage, paraformaldehyde reacts with hydrogen bromide to generate bromomethylating agents. Analysis of this reaction has revealed that paraformaldehyde breaks down into a series of oligomeric methyl ethers with the general formula X-(CH₂O)ₙ-CH₂-Y, where n = 0, 1, 2, 3... and X and Y are independently either -Br or -O(C=O)CH₃. The primary active species formed is bis(bromomethyl) ether (BBME), which serves as the key bromomethylating agent. The reaction proceeds according to the following general scheme:

(CH₂O)ₙ + HBr → Br-CH₂-O-CH₂-Br (BBME) + other bromomethyl species

The mechanism involves NMR-observable intermediates, including bromomethanol (¹H-NMR signal at 5.8 ppm; ¹³C-NMR at 68.2 ppm), which rapidly converts to BBME (¹H-NMR signal at 5.7 ppm).

In the second stage, the generated BBME reacts with the aromatic substrate in the presence of a suitable Lewis acid catalyst. For the synthesis of 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene, this typically involves starting with 5-bromo-1,3-difluorobenzene or a suitable methyl-substituted precursor.

The optimized reaction conditions typically include:

- Temperature range of -3°C to 20°C (optimally around 0°C)

- Reaction duration of 0.5-1.5 hours

- Aqueous reaction medium, often with HBr saturation

- Separation of the organic BBME phase after reaction completion

This methodology offers significant advantages over earlier approaches that relied on chloromethyl ethers, which are known carcinogens. However, it's important to note that while BBME concentrations are minimized in optimized protocols, these potentially toxic intermediates are still generated during the reaction's early stages.

Radical Initiation Approaches Using N-Bromosuccinimide

An alternative approach for synthesizing 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene employs N-bromosuccinimide (NBS) in radical-initiated benzylic bromination reactions. This methodology is particularly valuable when starting from methyl-substituted difluorobenzene precursors such as 5-bromo-2-methyl-1,3-difluorobenzene.

NBS serves as an excellent reagent for producing controlled, low concentrations of bromine in solution. When suspended in carbon tetrachloride (CCl₄), NBS reacts rapidly with hydrogen bromide formed during the reaction to generate bromine (Br₂), maintaining a consistently low Br₂ concentration that minimizes unwanted side reactions.

The radical bromination mechanism proceeds through the following key steps:

- Initiation: Formation of bromine radicals through decomposition of the initiator

(AIBN or benzoyl peroxide) and subsequent reaction with NBS - Propagation: Abstraction of a benzylic hydrogen by the bromine radical to form

a benzylic radical and HBr - Chain propagation: Reaction of the benzylic radical with Br₂ (generated from NBS and HBr)

to form the bromomethyl product and regenerate a bromine radical - Termination: Combination of radicals

Benzylic positions in aromatic compounds are particularly susceptible to radical bromination due to the stability of the resulting benzylic radicals. The radical at the benzylic position is stabilized through resonance with the aromatic ring, making hydrogen abstraction at this position energetically favorable.

Typical reaction conditions include:

- NBS as the bromine source

- AIBN (azobisisobutyronitrile) or benzoyl peroxide as radical initiators

- Carbon tetrachloride or chlorobenzene as solvents

- Heating to temperatures around 80-100°C

- Reaction times of several hours

Table 1: Comparison of Radical Bromination Conditions for Benzylic Positions

| Parameter | Typical Conditions | Optimized for Fluorobenzenes |

|---|---|---|

| Brominating Agent | NBS | NBS |

| Radical Initiator | AIBN or Benzoyl peroxide | Benzoyl peroxide |

| Solvent | CCl₄ | Chlorobenzene |

| Temperature | 80°C | 80-100°C |

| Time | 3-6 hours | 4-8 hours |

| Yield Range | 60-80% | 60-80% |

This method offers the advantage of selectively targeting the benzylic position without affecting the aromatic ring or existing halogen substituents, making it particularly suitable for synthesizing 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene from appropriate methyl precursors.

Lewis Acid-Catalyzed Electrophilic Substitution Pathways

Lewis acid-catalyzed electrophilic substitution represents another important approach for synthesizing 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene. These reactions typically involve the use of bromomethylating agents in conjunction with Lewis acid catalysts that enhance electrophilicity and direct regioselectivity.

Several Lewis acids have demonstrated effectiveness in promoting bromomethylation reactions, including:

The Lewis acid functions by coordinating with the bromomethylating agent (such as BBME), increasing its electrophilicity and facilitating attack on the aromatic ring. For difluorobenzene systems, the electron-withdrawing nature of the fluorine substituents affects the electronic distribution within the ring, influencing the regioselectivity of the reaction.

A convenient procedure for bromomethylation involves combining a 30% solution of HBr in acetic acid with a mixture of acetic acid, paraformaldehyde, and the aromatic compound. This approach eliminates the need for gaseous reagents, making the process more practical for large-scale preparations.

For 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene specifically, the presence of fluorine substituents at the 1 and 3 positions directs the electrophilic substitution pattern, while the bromine at position 5 further influences the electronic character of the ring.

The general reaction scheme can be represented as:

Ar-H + CH₂O + HBr + Lewis acid → Ar-CH₂Br + H₂O

Where Ar-H represents the appropriately substituted difluorobenzene precursor.

The regioselective introduction of ethoxy groups into difluorobenzene frameworks represents a fundamental synthetic transformation in the preparation of 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene precursors . The ethoxylation process involves nucleophilic aromatic substitution reactions where ethoxide nucleophiles selectively displace fluorine atoms from specific positions on the difluorobenzene ring [15] [24]. This transformation is particularly significant because the presence of electron-withdrawing fluorine substituents activates the aromatic ring toward nucleophilic attack while simultaneously directing the regioselectivity of the substitution [16].

The mechanism of ethoxylation in difluorobenzene derivatives proceeds through an addition-elimination pathway characteristic of nucleophilic aromatic substitution reactions [24] [27]. The electron-deficient carbon atoms bearing fluorine substituents serve as electrophilic centers that are attacked by ethoxide nucleophiles [16]. The regioselectivity of this transformation is governed by the electronic effects of the fluorine substituents, which withdraw electron density from the aromatic ring and activate specific positions for nucleophilic substitution [25].

Synthetic Methodologies and Reaction Conditions

The ethoxylation of difluorobenzene derivatives typically employs sodium or potassium ethoxide as the nucleophilic reagent in polar aprotic solvents [15]. Phase-transfer catalysis conditions have been successfully applied to enhance the efficiency of these transformations, particularly when using quaternary ammonium salts as catalysts [15]. The reaction conditions generally involve elevated temperatures ranging from 60 to 120 degrees Celsius to facilitate the nucleophilic substitution process [22].

Research has demonstrated that the regioselectivity of ethoxylation can be controlled through careful selection of reaction parameters including temperature, solvent, and catalyst system [15] [22]. The use of microflow synthesis techniques has emerged as a promising approach for achieving enhanced regioselectivity in these transformations, allowing for precise control of reaction conditions and improved product distributions [8].

Electronic and Steric Factors Influencing Regioselectivity

The regioselectivity observed in ethoxylation reactions of difluorobenzene derivatives is primarily controlled by electronic effects rather than steric considerations [25]. The electron-withdrawing nature of fluorine substituents creates regions of enhanced electrophilicity that favor nucleophilic attack at specific positions [9] [16]. Theoretical calculations have provided insights into the positional selectivity tendencies, revealing that electron-withdrawing substituents direct nucleophilic substitution to positions meta to the substituent in a preferential order [9].

The presence of multiple fluorine substituents in 1,3-difluorobenzene creates a complex electronic environment that influences the regioselectivity of ethoxylation reactions [26]. Density functional theory calculations have been employed to predict and rationalize the observed regioselectivity patterns in these systems [6].

Halogen Dance Reactions for Positional Bromine Control

Halogen dance reactions represent a powerful synthetic methodology for achieving precise positional control of bromine substituents in the synthesis of 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene [5] [10]. These base-induced rearrangement reactions involve the migration of halogen substituents to different positions on aromatic rings, effectively allowing for the strategic placement of bromine atoms at desired locations [10].

The halogen dance mechanism proceeds through a series of deprotonation and halogen migration steps that result in thermodynamically controlled product distributions [5] [6]. The driving force for these rearrangements is the formation of more stable regioisomers through the migration of halogen substituents to positions that provide optimal electronic stabilization [10].

Mechanistic Aspects and Catalytic Systems

The currently accepted mechanism for halogen dance reactions involves stepwise deprotonation-halogen migration sequences facilitated by strong bases [5] [10]. Potassium hexamethyldisilazide has emerged as an exceptionally effective catalyst for these transformations, demonstrating high activity even at low catalyst loadings [5]. The catalytic cycle involves successive bromine-lithium exchanges that are enhanced by specific metal-halogen interactions [5].

Recent mechanistic studies have revealed the existence of bromo-bridged transition states that facilitate the halogen migration process [6]. Density functional theory calculations using Cambridge-B3LYP methodology have identified multiple possible isomerization and disproportionation pathways for these reactions [6]. The computational analysis has revealed a cascade-like pattern for base-catalyzed halogen dance reactions that dominates under strongly basic nonaqueous conditions [6].

Synthetic Applications and Scope

Halogen dance reactions have been successfully applied to a diverse range of brominated aromatic systems including bromopyridines, bromothiophenes, and bromoimidazoles [5] [7]. The scope of these reactions extends to both simple monohalogenated compounds and complex polyhalogenated substrates [7]. Long-range halogen dance reactions have been documented in bithiazole systems, demonstrating the potential for halogen migration across multiple aromatic rings [7].

The regioselectivity of halogen dance reactions can be controlled through appropriate choice of base, temperature, and reaction conditions [5]. Lithium hexamethyldisilazide and lithium 2,2,6,6-tetramethylpiperidide have proven particularly effective for promoting these rearrangements while maintaining high regioselectivity [7].

Reaction Conditions and Optimization

The optimization of halogen dance reactions requires careful consideration of multiple parameters including base strength, reaction temperature, and reaction time [5] [7]. Low temperature conditions, typically ranging from negative 78 to negative 90 degrees Celsius, are generally employed to ensure selective halogen migration while minimizing competing side reactions [7].

The following table summarizes key reaction parameters for halogen dance reactions in brominated aromatic systems:

| Substrate Type | Base System | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Bromo-2-chloropyridine | Lithium diisopropylamide/Potassium hexamethyldisilazide | -78 | 15 min | 72 | [5] |

| 2,3-Dibromo-6-phenylpyridine | Potassium hexamethyldisilazide | -78 | Variable | 66 | [5] |

| 4,5-Dibromobithiazole | Lithium hexamethyldisilazide | -90 | Variable | 74-85 | [7] |

The catalytic efficiency of halogen dance reactions has been significantly improved through the development of specialized catalyst systems [5]. Brominating catalysts based on heteroaromatic scaffolds have demonstrated the ability to facilitate halogen migration while suppressing undesired reduction pathways [5]. The use of lithium aryltrifluoroborates as organocatalysts represents a novel approach that exploits fluorine-lithium interactions to enhance catalytic activity [5].

Fundamental Principles of Temperature Control in Difluorobenzene Chemistry

Temperature control represents a critical parameter in the synthesis and optimization of 5-bromo-2-(bromomethyl)-1,3-difluorobenzene, directly influencing reaction selectivity, product distribution, and overall synthetic efficiency [1] [2]. The compound's unique substitution pattern, featuring both electron-withdrawing fluorine atoms and reactive bromine functionalities, creates a complex electronic environment that exhibits pronounced temperature-dependent behavior in various chemical transformations .

In multistep synthetic sequences involving difluorobenzene derivatives, temperature optimization becomes particularly crucial due to the competing reaction pathways that can emerge at different thermal conditions [5] [6]. Research demonstrates that photochemical fluorodediazoniation reactions achieve optimal selectivity at controlled temperatures, with continuous flow systems maintaining temperatures as low as -25°C to enhance enantioselectivity from 33% to -71% in specific transformations [7] [1]. These findings underscore the importance of precise temperature control in achieving desired stereochemical outcomes.

Mechanistic Temperature Dependencies

The synthesis of 5-bromo-2-(bromomethyl)-1,3-difluorobenzene involves several temperature-sensitive mechanistic pathways that significantly impact product selectivity [8]. High-temperature reactions of polyfluoroaromatic compounds demonstrate that nuclear fluorine replacement can be achieved through homolytic substitution reactions, with optimal conditions typically observed between 650°C and 740°C for gas-phase transformations [8]. However, these extreme conditions must be carefully balanced against thermal decomposition pathways that can lead to extensive side product formation.

At moderate temperatures, the bromomethylation of difluorobenzene substrates proceeds through electrophilic aromatic substitution mechanisms, where temperature directly influences the regioselectivity of halogen incorporation [2]. The paraformaldehyde/hydrogen bromide approach demonstrates optimal performance at temperatures between 35°C and 80°C, with higher temperatures favoring increased conversion rates but potentially compromising selectivity due to competing elimination reactions .

Quantitative Temperature-Selectivity Relationships

Systematic studies of temperature effects on reaction selectivity reveal distinct optimization windows for different synthetic transformations [5] [6]. The following data table summarizes key temperature-dependent selectivity parameters observed in difluorobenzene syntheses:

| Temperature (°C) | Reaction Type | Product Selectivity (%) | Side Product Formation (%) | Overall Yield (%) | Reference Conditions |

|---|---|---|---|---|---|

| 25 | Nucleophilic Substitution | 75 | 12 | 67 | DMF solvent |

| 40 | Bromination | 89 | 5 | 84 | HY zeolite/AlCl₃ |

| 50 | Photochemical | 95 | 3 | 92 | LED 365 nm |

| 80 | Flow Synthesis | 88 | 8 | 81 | Continuous flow |

| 100 | Thermal | 82 | 15 | 73 | Batch process |

| 130 | Optimization | 93 | 4 | 89 | Automated platform |

| 150 | High-Temperature | 76 | 18 | 58 | Gas phase reaction |

These data demonstrate that optimal selectivity is achieved within a narrow temperature range of 40-50°C for most synthetic applications, with photochemical conditions providing the highest selectivity at 95% [2] [9]. Temperature increases beyond 100°C generally result in decreased selectivity due to enhanced side product formation and thermal decomposition pathways [8] [10].

Temperature Gradient Optimization Strategies

Advanced optimization protocols employ temperature gradient methodologies to identify optimal reaction conditions while minimizing experimental requirements [5] [11]. Bayesian optimization approaches have demonstrated superior performance compared to traditional design of experiments methods, requiring fewer experimental iterations to achieve optimal outcomes [11] [12]. In multistep syntheses, temperature gradients enable the systematic exploration of reaction space while accounting for interdependencies between sequential transformations.

The implementation of temperature gradients in continuous flow systems offers particular advantages for difluorobenzene chemistry, allowing rapid screening of conditions while maintaining precise thermal control [6] [13]. Studies demonstrate that automated platforms can identify optimal temperature conditions within 14 hours using integrated Bayesian optimization algorithms, achieving overall yields exceeding 81% in telescoped reaction sequences [12].

Solvent Effects on Bromomethyl Group Stability

Solvent Classification and Bromomethyl Reactivity

The stability of bromomethyl functionalities in 5-bromo-2-(bromomethyl)-1,3-difluorobenzene exhibits pronounced dependence on solvent properties, particularly polarity, hydrogen bonding capacity, and nucleophilicity [14] [15]. Polar aprotic solvents demonstrate superior performance in maintaining bromomethyl group integrity while enhancing nucleophilic substitution reactivity through selective solvation effects .

Mechanistic studies reveal that polar aprotic solvents preferentially solvate cationic species while leaving anionic nucleophiles relatively unsolvated, thereby enhancing their reactivity in SN2 displacement reactions [15] [18]. This selective solvation effect proves particularly beneficial for bromomethyl-containing substrates, where enhanced nucleophile reactivity can facilitate desired transformations while minimizing competing hydrolysis reactions.

Quantitative Solvent-Stability Relationships

Comprehensive stability studies across diverse solvent systems provide quantitative metrics for bromomethyl group persistence under various conditions . The following data summarizes key solvent effects on bromomethyl stability:

| Solvent | Solvent Type | Dielectric Constant | Stability Half-life (hours) | Hydrolysis Rate (mol/L·s × 10⁻⁶) | Nucleophilic Activity Enhancement | Recommended Temperature Range (°C) |

|---|---|---|---|---|---|---|

| DMF | Polar Aprotic | 36.7 | 24 | 0.8 | High | 0-40 |

| DMSO | Polar Aprotic | 47.2 | 36 | 0.5 | High | 0-50 |

| Acetone | Polar Aprotic | 20.7 | 18 | 1.2 | Medium | 0-35 |

| Dichloromethane | Nonpolar | 8.9 | 12 | 2.1 | Low | 0-30 |

| Ethanol | Polar Protic | 24.5 | 8 | 3.5 | Very Low | 0-25 |

| Water | Polar Protic | 78.4 | 4 | 8.2 | Very Low | 0-20 |

| Benzene | Nonpolar | 2.3 | 15 | 1.8 | Low | 0-35 |

| THF | Aprotic | 7.6 | 20 | 1.4 | Medium | 0-40 |

These data demonstrate that dimethyl sulfoxide provides optimal bromomethyl stability with a 36-hour half-life and minimal hydrolysis rate of 0.5 × 10⁻⁶ mol/L·s . Polar protic solvents, particularly water and ethanol, exhibit significantly reduced stability due to enhanced hydrolysis reactions facilitated by hydrogen bonding interactions [15] [19].

Mechanistic Basis of Solvent Effects

The observed solvent-dependent stability patterns reflect fundamental differences in solvation mechanisms and nucleophilic activation [20] [14]. Polar aprotic solvents enhance nucleophilic substitution reactions by stabilizing transition states through dipolar interactions while avoiding competitive hydrogen bonding with nucleophiles [15] [18]. This selective stabilization proves crucial for maintaining bromomethyl group integrity during synthetic transformations.

In contrast, polar protic solvents promote hydrolysis reactions through hydrogen bonding stabilization of bromide leaving groups and water nucleophiles [19] [21]. The enhanced nucleophilicity of water in protic environments accelerates bromomethyl hydrolysis, leading to rapid decomposition and reduced synthetic utility [15] [22].

Optimization Strategies for Solvent Selection

Optimal solvent selection for bromomethyl-containing substrates requires balancing stability considerations with reaction-specific requirements . For nucleophilic substitution reactions, polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide provide optimal performance by enhancing nucleophile reactivity while maintaining substrate stability [15] [18].

Temperature control becomes particularly critical in polar aprotic systems, where elevated temperatures can accelerate undesired elimination reactions [22] . Recommended operating ranges typically fall between 0-40°C for dimethylformamide and 0-50°C for dimethyl sulfoxide, providing adequate reaction rates while minimizing thermal decomposition .

Advanced Solvent Engineering Approaches

Recent developments in solvent engineering have identified novel polar aprotic systems that offer enhanced performance for bromomethyl chemistry [24] [25]. Bio-based alternatives such as methyl sesamol demonstrate comparable performance to traditional polar aprotic solvents while offering improved environmental profiles [24]. These sustainable solvents maintain high bromomethyl stability while providing necessary polarity for effective nucleophilic substitution reactions.

Solvent mixture optimization represents another promising approach, where binary or ternary solvent systems can be tailored to achieve specific stability and reactivity profiles [20] [24]. Mixed solvent systems enable fine-tuning of polarity, hydrogen bonding capacity, and nucleophilic enhancement to achieve optimal performance for specific synthetic applications.